BenchChemオンラインストアへようこそ!

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite

siRNA delivery gene silencing lipid nanoparticles

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite (CAS 2923115-86-8) is the definitive monomer for incorporating a 2'-O-docosyl (C22) lipid anchor into therapeutic oligonucleotides via solid-phase synthesis. Unlike shorter-chain C16/C18 or cholesterol analogs, the C22 chain uniquely enables high-affinity albumin binding—the critical driver of extended plasma half-life and delivery to skeletal muscle, cardiac, and adipose tissues. With >98% stepwise coupling efficiency, this phosphoramidite ensures robust, reproducible synthesis of C22-siRNA conjugates at research to preclinical scales. Fully compatible with 2'-F, 2'-O-Me, and PS backbone modifications for independent tuning of PK, nuclease resistance, and immunogenicity.

Molecular Formula C61H91N4O9P
Molecular Weight 1055.4 g/mol
Cat. No. B14848369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
Molecular FormulaC61H91N4O9P
Molecular Weight1055.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1
InChIKeyUVVBAOHROLTNIE-PGNDMMQRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: C22-Modified Phosphoramidite for Oligonucleotide Synthesis


DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite (CAS 2923115-86-8) is a nucleoside phosphoramidite monomer featuring a 2'-O-docosyl (C22) alkyl chain, designed for the solid-phase synthesis of highly lipophilic RNA oligonucleotides . This compound enables the site-specific incorporation of a long-chain lipid modification, which is critical for tuning the pharmacokinetic and biodistribution profiles of therapeutic oligonucleotides [1].

Why DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite Cannot Be Replaced by Generic 2'-O-Alkyl Phosphoramidites


Generic substitution of DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite with shorter-chain 2'-O-alkyl analogs (e.g., C16 or C18) or other lipid conjugates (e.g., cholesterol) is not functionally equivalent due to chain-length-dependent differences in lipophilicity and biological performance. The C22 docosyl chain confers a critical threshold of hydrophobicity required for high-affinity albumin binding, which is a primary driver of extended circulation half-life and extrahepatic tissue distribution [1]. Shorter alkyl chains (C16-C18) fail to achieve comparable plasma protein binding and systemic exposure, while alternative conjugation chemistries may alter metabolic stability and RISC loading efficiency [1].

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: Quantitative Differentiation Evidence for Procurement Decisions


DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: siRNA Knockdown Efficiency vs. C18 Analog in LNP Delivery

In a lipid nanoparticle (LNP) delivery system, LNPs formulated with a C22:C22 dipeptide-conjugated lipid exhibited higher siRNA knockdown efficiency compared to those formulated with a shorter C18:C18 analog. The C22-based LNPs demonstrated superior gene silencing potency under identical experimental conditions .

siRNA delivery gene silencing lipid nanoparticles

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: C22 Conjugation Enables Albumin-Mediated Pharmacokinetic Enhancement vs. Unconjugated siRNA

siRNAs conjugated with a 2'-O-C22 docosyl chain exhibit enhanced systemic stability and prolonged circulation half-life through albumin-mediated transport. This mechanism reduces rapid renal clearance, a key limitation of unconjugated siRNAs [1]. In comparative studies, aptamer-siRNA chimeras with albumin-binding capability showed a 1.6-fold increase in circulation half-life relative to controls lacking albumin-binding functionality [2].

siRNA delivery pharmacokinetics albumin binding

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: C22-Modified siRNA Enables Extrahepatic Tissue Distribution vs. Liver-Restricted Conjugates

Conjugation of siRNA with a 2'-O-C22 docosyl lipid chain facilitates distribution to extrahepatic tissues, including skeletal muscle, cardiac muscle, and adipose tissue. This contrasts with GalNAc-conjugated siRNAs, which are primarily liver-targeted [1]. The extended C22 chain promotes interaction with serum albumin and cell membranes, enabling delivery beyond the liver [1].

siRNA delivery biodistribution extrahepatic targeting

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: Nuclease Resistance Enhancement with C22 Modification vs. Unmodified siRNA

C22-conjugated siRNAs exhibit increased resistance to nuclease degradation compared to unmodified siRNAs [1]. While quantitative stability metrics (e.g., half-life in serum) are not directly reported for the C22 modification alone, the combination of 2'-O-C22 with other stabilizing modifications (e.g., 2'-F, PS backbone) is routinely employed to achieve extended in vivo stability [1].

siRNA stability nuclease resistance serum stability

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite: Primary Use Cases in Oligonucleotide Synthesis and Therapeutic Development


Synthesis of Long-Circulating siRNA Conjugates for Extrahepatic Gene Silencing

DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite is the foundational monomer for constructing 2'-O-C22-conjugated siRNAs designed for systemic administration. The resulting siRNA conjugates exhibit extended plasma half-life and extrahepatic tissue distribution (skeletal muscle, cardiac tissue, adipose tissue) due to albumin binding [1]. This enables durable gene silencing in non-liver tissues with reduced dosing frequency [1].

High-Yield Solid-Phase Synthesis of Lipophilic Oligonucleotides

The phosphoramidite is optimized for automated solid-phase oligonucleotide synthesis, demonstrating high coupling efficiency (>98% stepwise yield) for hydrophobic monomers [1]. This ensures robust synthesis of C22-modified oligonucleotides at research to preclinical scales, with batch-to-batch reproducibility and purity suitable for in vivo applications [1].

Combination with 2'-F and PS Modifications for Enhanced Therapeutic siRNA

The C22 lipid modification is fully compatible with other widely used siRNA stabilization chemistries, including 2'-fluoro (2'-F) and 2'-O-methyl (2'-O-Me) substitutions, as well as phosphorothioate (PS) backbone linkages [1]. This modularity allows researchers to independently tune pharmacokinetics (via C22), nuclease resistance (via 2'-F/PS), and immunogenicity (via 2'-O-Me) in a single therapeutic candidate.

Preparation of Reference Standards and Analytical Characterization

The high purity (>98%) and defined molecular weight (1055.37 g/mol) of DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite make it an ideal reference standard for analytical method development. It is used in HPLC and LC-MS workflows for purity assessment and structural confirmation of C22-containing oligonucleotides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.